molecular formula C8H10O2S B13655995 Methyl 4-ethylthiophene-2-carboxylate CAS No. 78585-27-0

Methyl 4-ethylthiophene-2-carboxylate

Cat. No.: B13655995
CAS No.: 78585-27-0
M. Wt: 170.23 g/mol
InChI Key: FLMIYDKWVRFGQC-UHFFFAOYSA-N
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Description

Methyl 4-ethylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethylthiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-ethylthiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .

Properties

CAS No.

78585-27-0

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 4-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

FLMIYDKWVRFGQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C(=O)OC

Origin of Product

United States

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